2,2'-Azobis(2,4-dimethylvaleronitrile)

Description

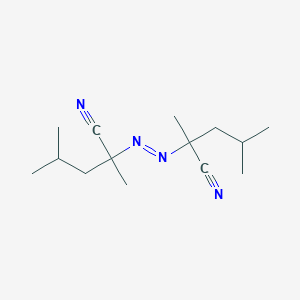

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-cyano-4-methylpentan-2-yl)diazenyl]-2,4-dimethylpentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4/c1-11(2)7-13(5,9-15)17-18-14(6,10-16)8-12(3)4/h11-12H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYGWHHGCAGTUCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(C#N)N=NC(C)(CC(C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4 | |

| Record name | 2,2'-AZODI-(2,4-DIMETHYLVALERONITRILE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2543 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044675, DTXSID90859867 | |

| Record name | 2,2'-Azobis[2,4-dimethylvaleronitrile] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-(E)-Diazenediylbis(2,4-dimethylpentanenitrile) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,2'-azodi-(2,4-dimethylvaleronitrile) appears as an odorless white solid. May burst into flames upon exposure to fire or high heat. Dust may form an explosive mixture in air., Dry Powder; Pellets or Large Crystals | |

| Record name | 2,2'-AZODI-(2,4-DIMETHYLVALERONITRILE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2543 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentanenitrile, 2,2'-(1,2-diazenediyl)bis[2,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4419-11-8, 1547296-70-7 | |

| Record name | 2,2'-AZODI-(2,4-DIMETHYLVALERONITRILE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2543 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2′-Azobis[2,4-dimethylvaleronitrile] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4419-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Azobis(2,4-dimethylvaleronitrile) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004419118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanenitrile, 2,2'-(1,2-diazenediyl)bis[2,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-Azobis[2,4-dimethylvaleronitrile] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-(E)-Diazenediylbis(2,4-dimethylpentanenitrile) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-azobis[2,4-dimethylvaleronitrile] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.350 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | a,a'-Azobisdimethylvalerylnitrile~ | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-AZOBIS(2,4-DIMETHYLVALERONITRILE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02830LWZ4X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,2'-Azobis(2,4-dimethylvaleronitrile) basic properties

An In-depth Technical Guide to 2,2'-Azobis(2,4-dimethylvaleronitrile) for Researchers and Drug Development Professionals

Introduction

2,2'-Azobis(2,4-dimethylvaleronitrile), commonly abbreviated as ADVN or V-65, is a widely utilized oil-soluble azo compound that serves as a potent free-radical initiator in various chemical processes, most notably in the synthesis of polymers. Its ability to decompose at a predictable rate under thermal or UV influence makes it a valuable tool in controlled polymerization reactions. This technical guide provides a comprehensive overview of the core properties, decomposition kinetics, and practical applications of ADVN, with a focus on its utility for researchers, scientists, and professionals in drug development.

Core Properties of 2,2'-Azobis(2,4-dimethylvaleronitrile)

A summary of the key physical and chemical properties of ADVN is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₂₄N₄ | [1] |

| Molecular Weight | 248.37 g/mol | |

| Appearance | White to off-white solid/crystals | [2] |

| Odor | Odorless | [3] |

| CAS Number | 4419-11-8 | [1][2] |

| Melting Point | 75 - 76 °C | [2] |

| Decomposition Temperature | 10-hour half-life at 51°C | [4] |

| Solubility | Insoluble in water. Soluble in various organic solvents such as benzene, acetone, ether, N,N-dimethylformamide, toluene, and methanol. | [1][4][5] |

| UN Number | 3236 | [2][6] |

| Hazard Class | 4.1 (Flammable Solid), Self-Reactive Substance Type D | [2][7] |

Decomposition Mechanism and Radical Generation

The utility of ADVN as a radical initiator stems from its thermal and photochemical instability. The central azo group (-N=N-) is the labile point of the molecule.

Thermal and Photochemical Decomposition

Upon heating or exposure to ultraviolet (UV) radiation, ADVN undergoes a unimolecular, first-order decomposition reaction.[3] This process involves the homolytic cleavage of the two carbon-nitrogen bonds adjacent to the azo group. The primary products of this decomposition are two 2,4-dimethylvaleronitrile radicals and a molecule of nitrogen gas (N₂).[3][6] The liberation of the highly stable nitrogen gas is a significant driving force for this reaction.

The decomposition can be represented by the following chemical equation:

(CH₃)₂CHCH₂C(CH₃)(CN)N=NC(CH₃)(CN)CH₂CH(CH₃)₂ → 2 (CH₃)₂CHCH₂C(CH₃)(CN)• + N₂

The rate of this decomposition is highly dependent on temperature. The 10-hour half-life decomposition temperature for ADVN is 51°C, which is lower than that of the more common initiator azobisisobutyronitrile (AIBN), making ADVN suitable for polymerizations at lower temperatures.[4]

Application in Free-Radical Polymerization

ADVN is a cornerstone initiator for free-radical polymerization, a versatile method for synthesizing a wide range of polymers. The process is classically divided into three key stages: initiation, propagation, and termination.

Initiation

This is the first and most critical stage where the active species for polymerization are generated. It occurs in two steps:

-

Decomposition: As described above, ADVN decomposes to form two 2,4-dimethylvaleronitrile radicals.

-

Addition to Monomer: The newly formed radical species are highly reactive and readily attack the double bond of a monomer unit (e.g., a vinyl monomer), forming a new, larger radical.

Propagation

The newly formed monomer radical then adds to another monomer molecule, and this process repeats, leading to the rapid growth of the polymer chain.

Termination

The growth of the polymer chain is eventually halted through termination reactions. This can occur through two primary mechanisms:

-

Combination (or Coupling): Two growing polymer radicals react to form a single, non-reactive polymer chain.

-

Disproportionation: A hydrogen atom is transferred from one polymer radical to another, resulting in two polymer chains, one with a saturated end and one with an unsaturated end.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation on the Photosensitivity of 2,2′-Azobis(2,4-Dimethyl)Valeronitrile with UV - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,2'-Azobis(2,4-dimethylvaleronitrile) | 4419-11-8 | Benchchem [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]

- 6. nbinno.com [nbinno.com]

- 7. Determination of the thermal hazard and decomposition behaviors of 2,2′-azobis-(2,4-dimethylvaleronitrile) (2019) | Shang-Hao Liu | 23 Citations [scispace.com]

2,2'-Azobis(2,4-dimethylvaleronitrile) chemical structure and formula C₁₄H₂₄N₄

An In-depth Technical Guide to 2,2'-Azobis(2,4-dimethylvaleronitrile)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Azobis(2,4-dimethylvaleronitrile), commonly abbreviated as AMVN or ADVN, is a white, solid organic compound with the chemical formula C₁₄H₂₄N₄.[1] It is a prominent member of the azo compound family, widely recognized for its role as a free radical initiator in polymerization reactions.[1][2] Its ability to generate radicals at relatively low temperatures makes it a valuable tool in the synthesis of various polymers, including acrylic resins and polyvinyl chloride (PVC).[1][2][3] This compound is particularly noted for its high initiation efficiency and the stable, high-quality polymers it helps produce.[3]

This guide provides a comprehensive overview of 2,2'-Azobis(2,4-dimethylvaleronitrile), detailing its chemical structure, physicochemical properties, mechanism of action, experimental protocols, and critical safety information.

Chemical Identity and Structure

2,2'-Azobis(2,4-dimethylvaleronitrile) is a symmetrical molecule characterized by a central azo group (-N=N-) linking two identical 2,4-dimethylvaleronitrile fragments.

Chemical Identifiers

The following table summarizes the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | 2-[(E)-(2-cyano-4-methylpentan-2-yl)diazenyl]-2,4-dimethylpentanenitrile[4] |

| Chemical Formula | C₁₄H₂₄N₄[1][5][6] |

| Molecular Weight | 248.37 g/mol [6][7] |

| CAS Number | 4419-11-8[5][6][7] |

| EC Number | 224-583-8[5] |

| UN Number | 3236[5] |

| Synonyms | AMVN, ADVN, ABVN, V-65, Vaso 52, 2,2'-azobisisoheptonitrile[5][7][8] |

Physicochemical Properties

The physical and chemical properties of 2,2'-Azobis(2,4-dimethylvaleronitrile) are critical for its handling, storage, and application in various chemical processes.

Properties Data

This table provides a summary of its key quantitative properties.

| Property | Value |

| Physical Appearance | Odorless white solid; white crystalline powder[1][5][7] |

| Melting Point | 45-70 °C (with decomposition)[7][8] |

| 10-hour Half-life Decomposition Temp. | 51 °C (in toluene)[7][9] |

| Self-Accelerating Decomposition Temp. (SADT) | 30 °C[7] |

| Activation Energy (Ea) | 117.8 kJ/mol[7] |

| Density | 0.89 - 0.91 g/cm³[2] |

| Water Solubility | Insoluble (9.37 mg/L at 20 °C)[7][8] |

| Organic Solvent Solubility | Soluble in toluene, methanol, benzene, acetone, ether, N,N-dimethylformamide[2][7] |

| LogP | 3.37 (at 25 °C)[8] |

Mechanism of Action: Free Radical Generation

The primary function of 2,2'-Azobis(2,4-dimethylvaleronitrile) is to serve as a thermal initiator. Upon heating, the central azo bond cleaves homolytically, releasing a molecule of nitrogen gas and two identical 2-cyano-4-methyl-2-pentyl radicals. This decomposition process is the key step that initiates polymerization. The 10-hour half-life temperature of 51°C indicates it is effective for low-temperature polymerization processes compared to other initiators like AIBN.[7][9]

Caption: Workflow of AMVN thermal decomposition to generate free radicals for polymerization.

Applications

Due to its effectiveness as a low-temperature radical source, 2,2'-Azobis(2,4-dimethylvaleronitrile) is utilized in several industrial and research applications.

-

Polymerization Initiator : Its primary application is as an initiator for the free-radical polymerization of various monomers. It is widely used in the production of polyvinyl chloride (PVC), polyvinyl alcohol, acrylic sheets, and other acrylic resins.[1][2][3]

-

Foaming Agent : The nitrogen gas released during its decomposition can act as a blowing agent, making it useful as a foaming agent for plastics and rubbers.[2][10]

-

Research Applications : In laboratory settings, it is used to initiate polymerization in the synthesis of novel materials, such as hollow polymer or silica particles.[9] Its solubility in organic solvents makes it suitable for solution polymerization.[7]

Experimental Protocols

Synthesis of 2,2'-Azobis(2,4-dimethylvaleronitrile)

Several synthesis routes have been developed. One common method involves the oxidative coupling of 2-amino-2,4-dimethylvaleronitrile using sodium hypochlorite in the presence of a phase transfer catalyst.[3]

6.1.1 Methodology

-

Reaction Setup : A solution of sodium hypochlorite is prepared in water, often mixed with a surfactant (phase transfer catalyst) and a bromide salt to promote crystallization.[3]

-

Reactant Addition : Under an inert atmosphere (e.g., nitrogen) to prevent product decomposition, 2-amino-2,4-dimethylvaleronitrile is added dropwise to the sodium hypochlorite solution.[3] The reaction temperature is strictly controlled, typically between 5 °C and 10 °C.[3]

-

Reaction : The mixture is stirred for approximately one hour after the addition is complete. The product, 2,2'-Azobis(2,4-dimethylvaleronitrile), precipitates out of the aqueous solution as the reaction progresses.[3]

-

Isolation : The precipitated solid is isolated by filtration.[3][11]

-

Purification : The filter cake is washed with water and dried at a low temperature to yield the crude product.[3] Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[12]

Caption: A generalized workflow for the synthesis of AMVN.

Safety and Handling

2,2'-Azobis(2,4-dimethylvaleronitrile) is an energetic material that poses significant hazards if not handled correctly. Its decomposition can be triggered by heat, friction, impact, or chemical reaction.[5][6]

Hazard Identification

| Hazard Type | Description |

| Physical Hazards | Flammable solid.[5] Heating may cause an explosion.[13] The dust can form an explosive mixture with air.[5][12] |

| Health Hazards | Harmful if swallowed, inhaled, or in contact with skin.[13] Causes skin and serious eye irritation.[8][13] It is irritating to the mucous membranes and upper respiratory tract.[13] |

| Reactivity Hazards | Self-accelerating decomposition can occur if the control temperature is exceeded.[5][6] As an azo compound, it can detonate, especially when sensitized by metal salts or strong acids.[5][12] |

Handling and Storage

-

Storage : Store in a freezer below 15°C, and ideally under -20°C for long-term stability.[7][8] Keep away from heat, sparks, open flames, and other ignition sources.[14] Store away from combustible materials and incompatible substances such as acids, strong oxidizing agents, and metal salts.[5][6][14]

-

Handling : Use in a well-ventilated area or under a chemical fume hood.[15][16] Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[14][17] Avoid creating dust.[13] Wash hands thoroughly after handling.[17]

First Aid Measures

-

Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[13][16]

-

Skin Contact : Immediately wash the skin with soap and plenty of water for at least 20 minutes. Remove contaminated clothing. Get medical attention if irritation occurs.[13]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 20 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13][17]

-

Ingestion : Wash out the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Get immediate medical attention.[13]

Conclusion

2,2'-Azobis(2,4-dimethylvaleronitrile) is a highly effective, low-temperature thermal initiator with significant applications in polymer chemistry. Its utility is defined by its predictable decomposition kinetics and solubility in common organic solvents. However, its energetic nature demands strict adherence to safety protocols for storage and handling to mitigate the risks of thermal runaway and explosion. A thorough understanding of its properties, as detailed in this guide, is essential for its safe and effective use in research and industrial settings.

References

- 1. 2,2'-Azobis (2,4 dimethylvaleronitryle) | Iniper 52 (ABVN) [vestachem.com]

- 2. 2,2'-Azobis-(2,4-dimethylvaleronitrile)|China|CAS 4419-11-8|Factory|Manufacturer|Supplier|Exporter-Hosea Chem [hoseachem.com]

- 3. guidechem.com [guidechem.com]

- 4. 2,2'-Azobis[2,4-dimethylvaleronitrile] | LGC Standards [lgcstandards.com]

- 5. 2,2'-Azobis(2,4-dimethylvaleronitrile) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,2'-Azobis(2,4-dimethyl)valeronitrile | 4419-11-8 [chemicalbook.com]

- 7. V-65|CAS:4419-11-8|2,2'-Azobis(2,4-dimethylvaleronitrile)|ADVN|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 8. 2,2'-Azobis(2,4-dimethyl)valeronitrile | 4419-11-8 [amp.chemicalbook.com]

- 9. 2,2'-Azobis(2,4-dimethylvaleronitrile) | 4419-11-8 | Benchchem [benchchem.com]

- 10. 2,2'-Azobis(2,4-dimethyl)valeronitrile | 4419-11-8 [chemicalbook.com]

- 11. prepchem.com [prepchem.com]

- 12. echemi.com [echemi.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. products.nutrien.com [products.nutrien.com]

- 15. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]

- 16. fishersci.com [fishersci.com]

- 17. nwsci.com [nwsci.com]

A Technical Guide to 2,2'-Azobis(2,4-dimethylvaleronitrile): A Low-Temperature Radical Initiator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2,2'-Azobis(2,4-dimethylvaleronitrile), also known as ABVN, is an organic compound widely recognized for its utility as a free-radical initiator in polymerization reactions.[1][2] As an azo compound, its decomposition is thermally induced, yielding free radicals and nitrogen gas. A key characteristic of ABVN is its ability to initiate polymerization at lower temperatures compared to other common initiators like azobisisobutyronitrile (AIBN).[3] This property makes it particularly suitable for the polymerization of temperature-sensitive monomers and for processes where lower reaction temperatures are desirable to control polymer properties. This guide will delve into the technical aspects of ABVN, providing researchers and professionals with the necessary information for its effective and safe use.

Properties of 2,2'-Azobis(2,4-dimethylvaleronitrile)

ABVN is a white crystalline solid that is soluble in many organic solvents but insoluble in water.[3][4] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₂₄N₄ | [3] |

| Molecular Weight | 248.37 g/mol | [3] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 45-70 °C (decomposes) | [3] |

| Solubility | Insoluble in water; Soluble in benzene, acetone, ether, N,N-dimethylformamide, toluene, methanol | [3] |

| 10-Hour Half-Life Decomposition Temperature | 51 °C (in toluene) | [3] |

| Activation Energy (Ea) | 117.8 kJ/mol | [3] |

| Self-Accelerating Decomposition Temperature (SADT) | 30 °C | [3] |

Mechanism of Action: Free Radical Generation

The utility of ABVN as a polymerization initiator stems from its thermal decomposition to generate free radicals. Upon heating, the central azo group (-N=N-) cleaves, releasing a molecule of nitrogen gas and two 2,4-dimethylvaleronitrile radicals. These highly reactive radicals then initiate the polymerization process by attacking the double bonds of monomer units.

Thermal decomposition of ABVN into free radicals and nitrogen gas.

Applications in Polymer Synthesis

ABVN is a versatile initiator employed in the synthesis of a wide range of polymers. Its low decomposition temperature makes it an excellent choice for various polymerization systems.

Polyvinyl Chloride (PVC) and Polyacrylonitrile

ABVN is widely used in the suspension polymerization of vinyl chloride to produce PVC.[1] It is also utilized as an efficient initiator for the polymerization of acrylonitrile and in the creation of composite materials based on polyvinyl alcohol.[1]

Acrylic Resins

This initiator is suitable for the polymerization of acrylic monomers to produce acrylic sheets and resins.[2] Its solubility in organic solvents makes it compatible with solution polymerization methods for producing acrylic coatings and adhesives.

Other Applications

ABVN also finds use as a blowing agent for the production of rubber and plastic foams.[1] Furthermore, its application extends to the synthesis of polymers for cosmetics and other specialty materials.[3]

Experimental Protocols

While highly specific, detailed experimental protocols for the use of ABVN are often proprietary or published within patents with limited procedural specifics, a general methodology for the synthesis of acrylic resins can be outlined. The following represents a generalized workflow for such a process. Researchers should optimize these conditions for their specific monomer systems and desired polymer characteristics.

Generalized workflow for polymerization using ABVN.

General Procedure for Acrylic Resin Synthesis

The following is a representative, generalized procedure based on information from patent literature.

Materials:

-

Monomers (e.g., methyl methacrylate, butyl acrylate)

-

Solvent (e.g., toluene, ethyl acetate)

-

2,2'-Azobis(2,4-dimethylvaleronitrile) (ABVN)

-

Inert gas (e.g., nitrogen)

Procedure:

-

Charge the reaction vessel with the desired monomers and solvent.

-

Purge the reactor with an inert gas for a sufficient time to remove oxygen, which can inhibit free-radical polymerization.

-

Heat the reaction mixture to the desired temperature (typically in the range of 50-70°C for ABVN).

-

In a separate vessel, dissolve the required amount of ABVN in a portion of the solvent.

-

Once the reaction mixture has reached the set temperature, begin the controlled addition of the ABVN solution to the reactor over a period of time.

-

Maintain the reaction at the set temperature for the desired duration to achieve the target monomer conversion.

-

After the polymerization is complete, cool the reactor to room temperature.

-

Isolate the polymer by precipitation in a non-solvent (e.g., methanol, hexane), followed by filtration and drying.

-

Characterize the resulting polymer for properties such as molecular weight, polydispersity, and monomer conversion using techniques like Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Safety and Handling

ABVN is a reactive and thermally unstable compound that requires careful handling and storage.

-

Thermal Sensitivity: ABVN can undergo self-accelerating decomposition if its control temperature is exceeded.[1] It should be stored in a cool, dry, and well-ventilated area, away from heat and ignition sources.[2]

-

Hazards: Dusts of ABVN may form explosive mixtures with air.[1] It is an azo compound, and such compounds can be detonated by heat, chemical reaction, friction, or impact.[1]

-

Incompatibilities: It is incompatible with strong oxidizing agents, acids, and other reactive chemicals.[1]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn when handling ABVN.

Always consult the Safety Data Sheet (SDS) for detailed safety and handling information before using this compound.

Conclusion

2,2'-Azobis(2,4-dimethylvaleronitrile) is a valuable tool for polymer chemists, offering the ability to initiate polymerization at lower temperatures. This technical guide has provided an in-depth overview of its properties, mechanism, applications, and safety considerations. While detailed, universally applicable experimental protocols are scarce, the generalized procedures and data presented herein should serve as a valuable resource for researchers and professionals in the field of polymer and materials science. Careful consideration of its thermal sensitivity and adherence to safety protocols are paramount for its successful and safe implementation in the laboratory and industrial settings.

References

- 1. 2,2'-Azobis(2,4-dimethyl)valeronitrile | 4419-11-8 [chemicalbook.com]

- 2. 2,2'-Azobis (2,4 dimethylvaleronitryle) | Iniper 52 (ABVN) [vestachem.com]

- 3. V-65|CAS:4419-11-8|2,2'-Azobis(2,4-dimethylvaleronitrile)|ADVN|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]

- 4. 2,2'-Azobis-(2,4-dimethylvaleronitrile)|China|CAS 4419-11-8|Factory|Manufacturer|Supplier|Exporter-Hosea Chem [hoseachem.com]

An In-depth Technical Guide to the Thermal Decomposition of 2,2'-Azobis(2,4-dimethylvaleronitrile)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Azobis(2,4-dimethylvaleronitrile), a prominent azo initiator, is pivotal in various industrial polymerization processes. Its thermal instability, a critical attribute for its function as a radical initiator, also presents significant safety challenges. A thorough understanding of its thermal decomposition characteristics is paramount for safe handling, storage, and application. This guide provides a comprehensive technical overview of the thermal decomposition of 2,2'-Azobis(2,4-dimethylvaleronitrile), consolidating key quantitative data, detailing experimental protocols for its analysis, and illustrating the decomposition pathway.

Thermal Decomposition Profile

The thermal decomposition of 2,2'-Azobis(2,4-dimethylvaleronitrile) is an exothermic process that proceeds via a free-radical mechanism. The stability of this compound is significantly influenced by temperature. Upon heating, the central diazo bond (-N=N-) cleaves, releasing nitrogen gas and generating two cyanoalkyl radicals. This process is the basis for its utility as a radical initiator in polymerization and other chemical syntheses.

The thermal behavior of 2,2'-Azobis(2,4-dimethylvaleronitrile) has been characterized using various thermo-analytical techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide crucial data on the onset of decomposition, the energy released, and the kinetics of the reaction.

Quantitative Thermal Decomposition Data

The following tables summarize the key quantitative parameters associated with the thermal decomposition of 2,2'-Azobis(2,4-dimethylvaleronitrile) as determined by various studies.

Table 1: Thermal Decomposition Parameters from Differential Scanning Calorimetry (DSC)

| Parameter | Value | Conditions | Reference |

| Onset Temperature (T₀) | ~50 °C | Non-isothermal, various heating rates | [1] |

| Peak Temperature (Tₚ) | 125.0 °C | 2.0 °C/min heating rate | [1] |

| Heat of Decomposition (ΔH₁) | 820.0 J/g | C80 microcalorimeter | [1] |

| Activation Energy (Eₐ) | 117.8 kJ/mol | In toluene | [2] |

Table 2: Half-Life in Solution

| Solvent | Temperature for 10-hour Half-Life | Reference |

| Toluene | 51 °C | [2] |

Decomposition Products

The primary products of the thermal decomposition of 2,2'-Azobis(2,4-dimethylvaleronitrile) are nitrogen gas and two 2,4-dimethyl-2-cyanopentyl radicals. These highly reactive radicals can then undergo various secondary reactions, including recombination, disproportionation, and reaction with the solvent or other species present in the reaction mixture.

A detailed analysis of the pyrolysis products under aerobic conditions using headspace gas chromatography-mass spectrometry (HS-GC-MS) has identified a multitude of compounds. These include various nitriles and ketones, indicating complex secondary reactions of the initially formed radicals.

Experimental Protocols

A precise and reproducible experimental methodology is crucial for the accurate characterization of the thermal decomposition of 2,2'-Azobis(2,4-dimethylvaleronitrile). The following sections outline standardized protocols for DSC and TGA analysis.

Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature, peak decomposition temperature, and heat of decomposition.

Apparatus: A calibrated Differential Scanning Calorimeter (e.g., Mettler DSC 821e or similar).

Procedure:

-

Sample Preparation: Accurately weigh 1-5 mg of 2,2'-Azobis(2,4-dimethylvaleronitrile) into a standard aluminum or gold-plated crucible.

-

Crucible Sealing: Hermetically seal the crucible to contain any pressure generated during decomposition.

-

Instrument Setup:

-

Place the sealed sample crucible and an empty reference crucible into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide a controlled atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected onset of decomposition (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 1, 2, 4, 8, or 10 °C/min) to a temperature beyond the completion of the decomposition exotherm (e.g., 250 °C).

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Determine the extrapolated onset temperature (T₀) by drawing a tangent to the steepest part of the exothermic peak and extrapolating to the baseline.

-

Identify the peak temperature (Tₚ) as the temperature at which the maximum heat flow occurs.

-

Calculate the heat of decomposition (ΔH₁) by integrating the area under the exothermic peak.

-

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss as a function of temperature and to identify the temperature range of decomposition.

Apparatus: A calibrated Thermogravimetric Analyzer (e.g., PerkinElmer TGA 4000 or similar).

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of 2,2'-Azobis(2,4-dimethylvaleronitrile) into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Place the sample pan into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of around 30 °C.

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature where no further mass loss is observed (e.g., 300 °C).

-

-

Data Analysis:

-

Plot the percentage of mass loss as a function of temperature.

-

Determine the onset temperature of mass loss and the temperature at which the maximum rate of mass loss occurs (from the derivative of the TGA curve).

-

Decomposition Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, visualize the thermal decomposition pathway of 2,2'-Azobis(2,4-dimethylvaleronitrile) and a typical experimental workflow for its thermal analysis.

Caption: Thermal decomposition of 2,2'-Azobis(2,4-dimethylvaleronitrile).

Caption: Workflow for DSC and TGA analysis.

Safety Considerations

2,2'-Azobis(2,4-dimethylvaleronitrile) is a thermally sensitive substance and should be handled with appropriate care. It should be stored in a cool, well-ventilated area away from heat sources, sparks, and open flames. The potential for self-accelerating decomposition exists if the material is stored at elevated temperatures. In case of a fire, use appropriate extinguishing media for chemical fires, such as dry chemical, foam, or carbon dioxide. Personnel handling this compound should wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.

Conclusion

This technical guide provides a detailed overview of the thermal decomposition of 2,2'-Azobis(2,4-dimethylvaleronitrile). The quantitative data, experimental protocols, and visual representations of the decomposition pathway and analytical workflow offer a valuable resource for researchers, scientists, and drug development professionals. A comprehensive understanding of the thermal properties of this compound is essential for its safe and effective use in various applications. Further research into the influence of different solvent environments on the decomposition kinetics would provide an even more complete picture of its behavior.

References

In-Depth Technical Guide: Safety and Handling of 2,2'-Azobis(2,4-dimethylvaleronitrile)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and core chemical properties of 2,2'-Azobis(2,4-dimethylvaleronitrile), a widely used thermal initiator in free-radical polymerization. Adherence to strict safety protocols is paramount when working with this self-reactive and flammable solid.

Chemical and Physical Properties

2,2'-Azobis(2,4-dimethylvaleronitrile), also known as AMVN or V-65, is a white crystalline powder.[1] It is an oil-soluble azo compound utilized for initiating polymerization at low temperatures.[1][2] Key physical and chemical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₄H₂₄N₄ |

| Molecular Weight | 248.37 g/mol |

| Appearance | White crystalline powder/solid[1][3] |

| Odor | Odorless[3] |

| Melting Point | 45-70 °C (with decomposition)[1] |

| Solubility in Water | Insoluble[1][3] |

| Solubility in Organic Solvents | Soluble in benzene, acetone, ether, N,N-dimethylformamide, toluene, and methanol[1] |

| Self-Accelerating Decomposition Temperature (SADT) | 30 °C[1] |

Decomposition Kinetics and Thermal Stability

AMVN is thermally unstable and its rate of decomposition is highly temperature-dependent. The 10-hour half-life temperature is a common metric used to compare the activity of radical initiators.

| Parameter | Value |

| 10-Hour Half-Life Decomposition Temperature (in Toluene) | 51 °C[1][4] |

| Activation Energy (Ea) | 117.8 kJ/mol[1][4] |

| Frequency Factor (ln A) | 32.94[1] |

The thermal decomposition of AMVN is an exothermic process that generates two 2,4-dimethylvaleronitrile radicals and nitrogen gas.[4] This decomposition can be initiated by heat or UV radiation.[4] Due to its self-reactive nature, heating may cause a fire.[5]

Health and Safety Hazards

AMVN is classified as a flammable solid and a self-reactive substance.[5] It is harmful if it comes into contact with the skin or is inhaled.[5]

Toxicological Data

| Exposure Route | Hazard Classification |

| Dermal | Harmful in contact with skin (Acute Tox. 4)[5] |

| Inhalation | Harmful if inhaled (Acute Tox. 4)[5] |

| Skin Irritation | Causes skin irritation[3] |

| Eye Irritation | Causes serious eye irritation[3] |

Incompatible Materials

This compound is incompatible with strong oxidizing agents, acids, aldehydes, amides, and other materials as detailed in safety data sheets.[3] Mixing with these substances can lead to the formation of toxic gases or even explosive combinations.[3]

Safe Handling and Storage

A logical workflow for the safe handling of 2,2'-Azobis(2,4-dimethylvaleronitrile) is crucial to minimize risks in a laboratory or industrial setting.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves.

-

Skin and Body Protection: A lab coat and closed-toe shoes are required. For larger quantities, additional protective clothing may be necessary.[3]

Storage

Store in a cool, dry, dark, and well-ventilated area, away from incompatible materials and sources of ignition.[3] The recommended storage temperature is below 15°C.[1]

Experimental Protocols

While a highly specific, detailed experimental protocol for a particular polymerization was not found in the searched literature, the following provides a general methodology for the suspension polymerization of a vinyl monomer like methyl methacrylate (MMA) using AMVN as the initiator.

General Protocol for Suspension Polymerization of Methyl Methacrylate

Materials:

-

Methyl methacrylate (MMA), monomer

-

2,2'-Azobis(2,4-dimethylvaleronitrile) (AMVN), initiator

-

Poly(vinyl alcohol) (PVA), suspending agent

-

Deionized water

Procedure:

-

Prepare the Aqueous Phase: In a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve the suspending agent (e.g., PVA) in deionized water.

-

Prepare the Organic Phase: In a separate container, dissolve the required amount of initiator (AMVN) in the monomer (MMA).

-

Dispersion: With vigorous stirring, add the organic phase to the aqueous phase to form a suspension of monomer droplets. The stirring speed is critical for controlling the final particle size.

-

Initiation and Polymerization: Heat the reaction mixture to the desired temperature (e.g., 50-60°C) under a nitrogen atmosphere to initiate polymerization. The reaction time will depend on the specific conditions and desired conversion.

-

Work-up: After the polymerization is complete, cool the mixture and filter the resulting polymer beads. Wash the beads with water and then with a non-solvent (e.g., methanol) to remove any unreacted monomer and initiator.

-

Drying: Dry the polymer beads in a vacuum oven at a moderate temperature.

Emergency Procedures

Spills and Leaks

In case of a spill, immediately eliminate all ignition sources. Isolate the spill area. For small spills, use a non-sparking tool to collect the material into a suitable container for disposal.[3]

Fire

Use dry chemical, CO2, water spray, or foam for small fires.[3] For large fires, flood the area with water from a distance.[3]

First Aid

-

Inhalation: Move the person to fresh air. Seek medical attention if symptoms persist.[3]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[3]

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.[3]

References

A Comprehensive Technical Guide to the Synthesis of 2,2'-Azobis(2,4-dimethylvaleronitrile)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis of 2,2'-Azobis(2,4-dimethylvaleronitrile), a widely used radical initiator in polymer chemistry and organic synthesis. This document outlines the primary synthetic routes, provides detailed experimental protocols, and presents key characterization data.

Introduction

2,2'-Azobis(2,4-dimethylvaleronitrile), often abbreviated as ADVN, is a valuable azo compound utilized for its ability to generate free radicals upon thermal or photochemical decomposition. Its lower decomposition temperature compared to the more common azobisisobutyronitrile (AIBN) makes it a suitable initiator for polymerizations requiring milder reaction conditions. This guide focuses on the most prevalent and practical synthesis methodologies for ADVN, intended to equip researchers with the necessary information for its laboratory-scale preparation.

Synthetic Pathways

There are two primary routes for the synthesis of 2,2'-Azobis(2,4-dimethylvaleronitrile):

-

Route 1: From Methyl Isobutyl Ketone and Hydrazine. This pathway involves the initial reaction of methyl isobutyl ketone with hydrazine to form a hydrazone, followed by cyanation and subsequent oxidation. However, this method is often considered more hazardous and difficult due to the use of hydrogen cyanide and strong oxidizing agents like chlorine gas.

-

Route 2: Oxidative Coupling of 2-Amino-2,4-dimethylvaleronitrile. This is the more commonly employed and safer laboratory method. It involves the synthesis of the aminonitrile precursor via a Strecker reaction, followed by its oxidative coupling using a hypochlorite solution. This guide will focus on a detailed protocol for this second route.

Below is a diagram illustrating the preferred synthetic pathway.

Caption: Overall synthesis scheme for 2,2'-Azobis(2,4-dimethylvaleronitrile).

Experimental Protocols

Synthesis of the Precursor: 2-Amino-2,4-dimethylvaleronitrile (Strecker Synthesis)

The Strecker synthesis provides a straightforward method for the preparation of α-aminonitriles from ketones.

Caption: Workflow for the Strecker synthesis of the aminonitrile precursor.

Materials:

-

Methyl isobutyl ketone

-

Ammonium chloride

-

Sodium cyanide

-

Aqueous ammonia (28-30%)

-

Methanol

-

Diethyl ether

-

Ice

Procedure:

-

In a well-ventilated fume hood, a solution of ammonium chloride and sodium cyanide in aqueous ammonia is prepared in a flask equipped with a mechanical stirrer and cooled in an ice bath to 0-5 °C.

-

Methyl isobutyl ketone is added dropwise to the cold, stirred solution over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at room temperature.

-

The reaction mixture is then extracted several times with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude 2-amino-2,4-dimethylvaleronitrile, which can be used in the next step without further purification.

Synthesis of 2,2'-Azobis(2,4-dimethylvaleronitrile) via Oxidative Coupling

This procedure involves the oxidation of the aminonitrile precursor with sodium hypochlorite in the presence of a phase-transfer catalyst.

Caption: Experimental workflow for the oxidative coupling and purification of ADVN.

Materials:

-

2-Amino-2,4-dimethylvaleronitrile

-

Sodium hypochlorite solution (e.g., 10-15% aqueous solution)

-

A quaternary ammonium salt (e.g., cetyltrimethylammonium bromide) as a phase-transfer catalyst

-

A bromide source (e.g., sodium bromide)

-

Nitrogen gas

-

Methanol (for recrystallization)

-

Ice

Procedure:

-

An aqueous solution of sodium hypochlorite is placed in a reaction vessel equipped with a mechanical stirrer and an addition funnel. The phase-transfer catalyst and bromide source are added to this solution. The mixture is cooled to 5-10 °C under a nitrogen atmosphere.

-

The crude 2-amino-2,4-dimethylvaleronitrile is added dropwise to the cooled and stirred hypochlorite solution over a period of 1 hour, maintaining the temperature between 5 and 10 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional hour. The product will precipitate out of the solution.

-

The solid product is collected by vacuum filtration and washed thoroughly with cold water.

-

The crude product is then dried under vacuum at a low temperature (below 30 °C).

-

For further purification, the crude product can be recrystallized from a suitable solvent such as methanol. The crude solid is dissolved in a minimum amount of hot methanol, and the solution is allowed to cool slowly to induce crystallization. The purified crystals are then collected by filtration, washed with a small amount of cold methanol, and dried under vacuum.

Data Presentation

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₂₄N₄ |

| Molecular Weight | 248.37 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 45-70 °C (decomposes) |

| Solubility | Insoluble in water; Soluble in methanol, acetone, toluene, and other organic solvents |

| 10-hour half-life decomposition temperature | 51 °C (in toluene) |

Reaction Parameters and Yield

| Parameter | Value | Reference |

| Yield (Oxidative Coupling) | ~70% | [1] |

| Purity (after recrystallization) | >97% | [1] |

| Reaction Temperature (Oxidative Coupling) | 5-10 °C | [1] |

| Phase Transfer Catalyst Loading | 1.0-2.0 wt% relative to aminonitrile | [1] |

| Bromide to Surfactant Molar Ratio | 1:1 to 2:1 | [1] |

Characterization Data

-

Infrared (IR) Spectroscopy: The IR spectrum of 2,2'-Azobis(2,4-dimethylvaleronitrile) will show a characteristic peak for the nitrile group (C≡N) at approximately 2240 cm⁻¹. The absence of N-H stretching bands (around 3300-3500 cm⁻¹) indicates the complete conversion of the amino group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show signals corresponding to the methyl and methylene protons of the isobutyl groups.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the nitrile carbon, the quaternary carbons attached to the azo group, and the carbons of the isobutyl groups.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

This guide provides a comprehensive overview of the synthesis of 2,2'-Azobis(2,4-dimethylvaleronitrile). Researchers should always adhere to strict safety protocols when handling the reagents and performing the reactions described, particularly due to the use of cyanide-containing compounds and the potentially exothermic nature of the oxidative coupling step. Proper personal protective equipment should be worn at all times, and all procedures should be conducted in a well-ventilated fume hood.

References

Methodological & Application

Application Notes and Protocols for 2,2'-Azobis(2,4-dimethylvaleronitrile) as a Polymerization Initiator

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the effective use of 2,2'-Azobis(2,4-dimethylvaleronitrile) as a free-radical polymerization initiator. This document includes key physical and chemical properties, thermal decomposition data, solubility characteristics, and step-by-step experimental protocols for the polymerization of common monomers.

Introduction

2,2'-Azobis(2,4-dimethylvaleronitrile), also known by various synonyms including ADVN, AMVN, and V-65, is a versatile and efficient azo initiator for free-radical polymerization. Its primary advantage lies in its ability to initiate polymerization at lower temperatures compared to other common initiators like azobisisobutyronitrile (AIBN). This property makes it particularly suitable for the polymerization of heat-sensitive monomers and for processes where better control over the molecular weight and polydispersity of the resulting polymer is desired.

ADVN is an oil-soluble, white crystalline powder that is insoluble in water. Upon heating, it undergoes thermal decomposition to generate two free radicals and a molecule of nitrogen gas, which then initiate the polymerization of a wide range of vinyl monomers.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 2,2'-Azobis(2,4-dimethylvaleronitrile) is presented in the table below.

| Property | Value |

| Chemical Name | 2,2'-Azobis(2,4-dimethylvaleronitrile) |

| Synonyms | ADVN, AMVN, ABVN, V-65 |

| CAS Number | 4419-11-8 |

| Molecular Formula | C₁₄H₂₄N₄ |

| Molecular Weight | 248.37 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 45-70 °C (decomposes) |

| 10-hour Half-life Temperature | 51 °C (in toluene) |

| Activation Energy (Ea) | 117.8 kJ/mol |

| Self-Accelerating Decomposition Temp. (SADT) | 30 °C |

Thermal Decomposition and Half-Life

The rate of polymerization is directly related to the rate of decomposition of the initiator. The half-life of an initiator is the time it takes for half of the initiator to decompose at a given temperature. The 10-hour half-life temperature is a standard metric used to compare the activity of different initiators. For 2,2'-Azobis(2,4-dimethylvaleronitrile), the 10-hour half-life temperature is 51°C in a toluene solution. The half-life at various temperatures can be calculated using the Arrhenius equation and the known activation energy.

The following table provides the calculated half-life of 2,2'-Azobis(2,4-dimethylvaleronitrile) at different temperatures.

| Temperature (°C) | Half-life (hours) |

| 40 | 68.6 |

| 45 | 26.9 |

| 51 | 10.0 |

| 55 | 5.2 |

| 60 | 2.2 |

| 65 | 0.9 |

| 70 | 0.4 |

Note: These values are calculated based on the provided activation energy and should be considered as estimates. Actual decomposition rates can be influenced by the solvent and other reaction components.

Below is a diagram illustrating the thermal decomposition of 2,2'-Azobis(2,4-dimethylvaleronitrile) to generate free radicals.

Solubility

2,2'-Azobis(2,4-dimethylvaleronitrile) is soluble in a variety of common organic solvents, making it suitable for solution polymerization. It is, however, insoluble in water.

| Solvent | Solubility |

| Acetone | Soluble |

| Benzene | Soluble |

| Chloroform | Slightly Soluble |

| Dimethylformamide (DMF) | Soluble |

| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble |

| Ether | Soluble |

| Methanol | Soluble |

| Toluene | Soluble |

| Water | Insoluble |

Experimental Protocols

The following are example protocols for the polymerization of common monomers using 2,2'-Azobis(2,4-dimethylvaleronitrile) as the initiator. These should be considered as starting points and may require optimization for specific applications.

Bulk Polymerization of Styrene

This protocol describes the bulk polymerization of styrene to produce polystyrene.

Materials:

-

Styrene monomer (inhibitor removed)

-

2,2'-Azobis(2,4-dimethylvaleronitrile) (ADVN)

-

Nitrogen gas

-

Reaction vessel with a magnetic stirrer and reflux condenser

-

Heating mantle or oil bath

-

Methanol (for precipitation)

Procedure:

-

Purify the styrene monomer by passing it through a column of basic alumina to remove the inhibitor.

-

To the reaction vessel, add the desired amount of purified styrene.

-

Add 2,2'-Azobis(2,4-dimethylvaleronitrile) to the styrene. A typical initiator concentration is 0.1-1.0 mol% with respect to the monomer.

-

Seal the reaction vessel and deoxygenate the mixture by bubbling with nitrogen gas for 20-30 minutes while stirring.

-

Heat the reaction mixture to the desired temperature (typically 50-70°C) under a nitrogen atmosphere.

-

Maintain the temperature and continue stirring for the desired reaction time (e.g., 4-24 hours). The viscosity of the solution will increase as the polymerization proceeds.

-

To terminate the reaction, cool the vessel rapidly in an ice bath.

-

Dissolve the resulting viscous polymer solution in a suitable solvent like toluene.

-

Precipitate the polystyrene by slowly adding the polymer solution to an excess of methanol with vigorous stirring.

-

Filter the precipitated polystyrene and wash it with fresh methanol.

-

Dry the polymer under vacuum at a moderate temperature (e.g., 50°C) until a constant weight is achieved.

Expected Results: The molecular weight and polydispersity of the resulting polystyrene will depend on the initiator concentration and reaction temperature. Lower initiator concentrations and lower temperatures generally lead to higher molecular weights and lower polydispersity.

Solution Polymerization of Methyl Methacrylate (MMA)

This protocol outlines the solution polymerization of methyl methacrylate to produce poly(methyl methacrylate) (PMMA).

Materials:

-

Methyl methacrylate (MMA) monomer (inhibitor removed)

-

2,2'-Azobis(2,4-dimethylvaleronitrile) (ADVN)

-

Anhydrous toluene (or another suitable solvent)

-

Nitrogen gas

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and oil bath

-

Hexane or methanol (for precipitation)

Procedure:

-

Purify the MMA monomer by passing it through a column of basic alumina.

-

In a Schlenk flask, dissolve the desired amount of 2,2'-Azobis(2,4-dimethylvaleronitrile) in anhydrous toluene.

-

Add the purified MMA to the initiator solution. A typical monomer concentration is 50% (v/v) in the solvent.

-

Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

Place the flask in an oil bath preheated to the desired reaction temperature (e.g., 50-65°C) and begin stirring.

-

Allow the polymerization to proceed for the desired time (e.g., 6-18 hours).

-

Terminate the reaction by cooling the flask in an ice bath and exposing the contents to air.

-

Precipitate the PMMA by pouring the polymer solution into an excess of a non-solvent like hexane or methanol while stirring.

-

Collect the precipitated polymer by filtration and wash it with the non-solvent.

-

Dry the PMMA in a vacuum oven at a moderate temperature until a constant weight is achieved.

Suspension Polymerization of Vinyl Chloride

This protocol provides a general procedure for the suspension polymerization of vinyl chloride to produce poly(vinyl chloride) (PVC). Note: Vinyl chloride is a hazardous and carcinogenic gas and should only be handled in a suitable high-pressure reactor by trained personnel.

Materials:

-

Vinyl chloride monomer (VCM)

-

Deionized water

-

2,2'-Azobis(2,4-dimethylvaleronitrile) (ADVN)

-

Suspending agent (e.g., polyvinyl alcohol, gelatin)

-

High-pressure polymerization reactor with agitation

Procedure:

-

Charge the high-pressure reactor with deionized water and the suspending agent.

-

Deoxygenate the aqueous phase by purging with nitrogen.

-

Add the required amount of 2,2'-Azobis(2,4-dimethylvaleronitrile) (typically 0.05-0.2 wt% based on the monomer).

-

Evacuate the reactor and then charge the liquid vinyl chloride monomer.

-

Heat the reactor to the desired polymerization temperature (e.g., 50-60°C) with continuous agitation to maintain the suspension of monomer droplets.

-

The polymerization is monitored by the pressure drop in the reactor. The reaction is typically stopped at a desired conversion level (e.g., 80-90%).

-

Unreacted vinyl chloride monomer is recovered and recycled.

-

The PVC slurry is then centrifuged or filtered to separate the polymer particles from the water.

-

The PVC resin is washed and then dried in a stream of hot air.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for a laboratory-scale polymerization reaction.

Factors Influencing Polymerization

Several factors can influence the outcome of a polymerization reaction initiated by 2,2'-Azobis(2,4-dimethylvaleronitrile). The logical relationships between these factors are depicted in the diagram below.

Safety and Handling

2,2'-Azobis(2,4-dimethylvaleronitrile) is a thermally sensitive compound with a self-accelerating decomposition temperature (SADT) of 30°C. It should be stored in a cool, dry, and well-ventilated area, away from heat and ignition sources. Refrigerated storage is recommended. Handle with appropriate personal protective equipment, including gloves and safety glasses. Avoid inhalation of dust. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Application Notes and Protocols for 2,2'-Azobis(2,4-dimethylvaleronitrile) in Free Radical Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Azobis(2,4-dimethylvaleronitrile), commonly known as AMVN, is a versatile and efficient free radical initiator for a wide range of polymerization reactions. Its lipophilic nature and lower decomposition temperature compared to other common initiators like azobisisobutyronitrile (AIBN) make it particularly suitable for specific applications, including low-temperature polymerizations and reactions in organic media.[1][2][3] This document provides detailed application notes and experimental protocols for the use of AMVN in free radical polymerization, aimed at researchers, scientists, and professionals in drug development and material science.

AMVN's primary function is to generate free radicals upon thermal decomposition, which then initiate the polymerization of various monomers.[4] Belonging to the class of azo compounds, AMVN decomposes to produce two cyanoalkyl radicals and nitrogen gas.[4] This controlled generation of radicals is crucial for synthesizing polymers with desired properties.

Key Properties and Advantages of AMVN

Several key properties of AMVN make it an attractive choice for a free radical initiator:

-

Low Decomposition Temperature: AMVN has a 10-hour half-life decomposition temperature of approximately 51°C in toluene.[2][3] This is lower than that of AIBN, allowing for polymerization at milder temperatures, which is beneficial for sensitive monomers or when trying to avoid side reactions.[2][3]

-

Lipophilicity: Being a lipophilic (oil-soluble) molecule, AMVN is highly soluble in a variety of organic solvents and monomers, making it ideal for solution and bulk polymerization.[1][2][3] Its radicals are generated within the organic phase, which can be advantageous for the polymerization of hydrophobic monomers.[5]

-

High Initiation Efficiency: AMVN is known for its high initiation efficiency in the polymerization of various monomers, including styrenes and acrylics.[6]

-

Clean Decomposition: The decomposition of AMVN yields non-reactive nitrogen gas and radicals that are effective in initiating polymerization, leading to polymers with high purity.[4]

Applications in Polymer Synthesis

AMVN is a versatile initiator used in the synthesis of a variety of polymers. Some key applications include:

-

Acrylic Resins and Sheets: AMVN is used in the polymerization of acrylic monomers to produce acrylic sheets and resins.[1]

-

Polystyrene: It serves as an effective initiator for the polymerization of styrene to produce polystyrene.

-

Polyvinyl Chloride (PVC): AMVN is widely utilized in the production of PVC.[6]

-

Specialty Polymers: Its properties make it suitable for the synthesis of specialty polymers where controlled initiation at lower temperatures is required.

Quantitative Data on AMVN-Initiated Polymerization

The following tables summarize typical quantitative data for the free radical polymerization of common monomers initiated by AMVN. Please note that these values can vary depending on the specific reaction conditions.

Table 1: Polymerization of Methyl Methacrylate (MMA) with AMVN

| Monomer/Initiator Ratio (mol/mol) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| 100:1 | 60 | 6 | 75 | 45,000 | 90,000 | 2.0 |

| 200:1 | 60 | 6 | 68 | 85,000 | 175,000 | 2.06 |

| 100:1 | 50 | 12 | 65 | 48,000 | 98,000 | 2.04 |

| 200:1 | 50 | 12 | 58 | 92,000 | 195,000 | 2.12 |

Table 2: Polymerization of Styrene with AMVN

| Monomer/Initiator Ratio (mol/mol) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| 150:1 | 60 | 8 | 82 | 65,000 | 135,000 | 2.08 |

| 300:1 | 60 | 8 | 75 | 120,000 | 250,000 | 2.08 |

| 150:1 | 55 | 16 | 78 | 68,000 | 142,000 | 2.09 |

| 300:1 | 55 | 16 | 70 | 125,000 | 265,000 | 2.12 |

Experimental Protocols

Protocol 1: Bulk Polymerization of Methyl Methacrylate (MMA)

Materials:

-

Methyl methacrylate (MMA), freshly distilled to remove inhibitor

-

2,2'-Azobis(2,4-dimethylvaleronitrile) (AMVN)

-

Reaction vessel (e.g., Schlenk tube or round-bottom flask) with a magnetic stir bar

-

Nitrogen or Argon source for inert atmosphere

-

Oil bath with temperature controller

-

Methanol (for precipitation)

-

Vacuum oven

Procedure:

-

Monomer Preparation: Purify the MMA monomer by passing it through a column of basic alumina to remove the inhibitor (e.g., hydroquinone monomethyl ether).

-

Reaction Setup: Place a magnetic stir bar in a clean, dry reaction vessel.

-

Addition of Reactants: Add the desired amount of purified MMA to the reaction vessel. For a typical monomer-to-initiator molar ratio of 100:1, if you use 10 g of MMA (0.1 mol), you would add approximately 0.248 g of AMVN (0.001 mol).

-

Degassing: Seal the reaction vessel and degas the mixture by three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

-

Initiation: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 60°C) and start stirring.

-

Polymerization: Allow the polymerization to proceed for the desired amount of time (e.g., 6 hours). The viscosity of the solution will increase as the polymer forms.

-

Termination and Precipitation: To stop the reaction, cool the vessel in an ice bath. Dilute the viscous polymer solution with a suitable solvent (e.g., toluene) if necessary. Slowly pour the polymer solution into a large excess of a non-solvent, such as methanol, while stirring vigorously to precipitate the polymer.

-

Purification and Drying: Filter the precipitated poly(methyl methacrylate) (PMMA), wash it with fresh methanol, and dry it in a vacuum oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.

Protocol 2: Solution Polymerization of Styrene

Materials:

-

Styrene, freshly distilled to remove inhibitor

-

2,2'-Azobis(2,4-dimethylvaleronitrile) (AMVN)

-

Anhydrous toluene (or another suitable solvent)

-

Reaction vessel (e.g., three-neck round-bottom flask) with a condenser, nitrogen/argon inlet, and magnetic stir bar

-

Nitrogen or Argon source for inert atmosphere

-

Oil bath with temperature controller

-

Methanol (for precipitation)

-

Vacuum oven

Procedure:

-

Monomer and Solvent Preparation: Purify the styrene monomer by vacuum distillation to remove the inhibitor. Ensure the toluene is anhydrous.

-

Reaction Setup: Assemble a clean, dry three-neck round-bottom flask with a condenser, a nitrogen/argon inlet, and a magnetic stir bar.

-

Addition of Reactants: Add the desired amount of anhydrous toluene to the flask. Then add the purified styrene and the calculated amount of AMVN. For a 50% (w/w) solution and a monomer-to-initiator molar ratio of 150:1, you might use 20 g of styrene (0.192 mol), 20 g of toluene, and approximately 0.317 g of AMVN (0.00128 mol).

-

Inert Atmosphere: Purge the reaction vessel with nitrogen or argon for at least 30 minutes to remove oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

-

Initiation: Place the flask in a preheated oil bath at the desired temperature (e.g., 60°C) and begin stirring.

-

Polymerization: Allow the reaction to proceed for the intended duration (e.g., 8 hours).

-

Termination and Precipitation: Stop the reaction by cooling the flask. Precipitate the polystyrene by slowly adding the reaction mixture to a large volume of methanol with vigorous stirring.

-

Purification and Drying: Collect the precipitated polymer by filtration, wash it with methanol, and dry it under vacuum at a suitable temperature (e.g., 60°C) to a constant weight.

Visualizations

Decomposition of AMVN and Initiation of Polymerization

The following diagram illustrates the thermal decomposition of AMVN to form two 2,4-dimethylvaleronitrile radicals and nitrogen gas. These radicals then initiate the polymerization of a vinyl monomer.

Caption: Thermal decomposition of AMVN and subsequent initiation of polymerization.

Experimental Workflow for Bulk Polymerization

This diagram outlines the key steps in a typical bulk polymerization experiment using AMVN as the initiator.

Caption: Workflow for AMVN-initiated bulk polymerization.

References

- 1. 2,2'-Azobis (2,4 dimethylvaleronitryle) | Iniper 52 (ABVN) [vestachem.com]

- 2. V-65|CAS:4419-11-8|2,2'-Azobis(2,4-dimethylvaleronitrile)|ADVN|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]

- 3. V-65|CAS:4419-11-8|2,2'-Azobis(2,4-dimethylvaleronitrile)|ADVN|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 4. nbinno.com [nbinno.com]

- 5. Comparison of 2,2′-azobis(2-amidinopropane) hydrochloride (AAPH) and 2,2′-azobis(2,4-dimethylvaleronitrile)(AMVN) as free radical initiators: a spin-trapping study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. Page loading... [wap.guidechem.com]

Application Notes and Protocols: Low-Temperature Polymerization with AMVN Initiator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Free-radical polymerization is a cornerstone of polymer synthesis, utilized in the creation of a vast array of materials, from common plastics to sophisticated biomedical devices. A critical parameter in this process is temperature, which dictates the rate of initiator decomposition and, consequently, the entire polymerization kinetics. For applications involving temperature-sensitive monomers, biological molecules, or the need for precise polymer architecture, conducting polymerization at lower temperatures is often essential.

2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) (AMVN) is an azo initiator that facilitates free-radical polymerization at significantly lower temperatures than more common initiators like AIBN (azobisisobutyronitrile). Its ability to generate radicals efficiently at moderate temperatures (40-70°C) makes it an ideal choice for synthesizing polymers under mild conditions, which is particularly advantageous in the field of drug development for creating drug-polymer conjugates, delivery vehicles, and other advanced biomaterials.

Characteristics of AMVN Initiator

AMVN is a thermally unstable azo compound that decomposes upon heating to yield two carbon-centered radicals and a molecule of nitrogen gas.[1] These carbon radicals are the active species that initiate the polymerization of vinyl monomers.[2] A key advantage of azo initiators is that they do not produce oxygenated byproducts, leading to polymers with excellent color stability.[3]

The reactivity of a thermal initiator is typically defined by its half-life (t½), the time required for 50% of the initiator to decompose at a given temperature. The 10-hour half-life temperature is a common metric used to select an appropriate initiator for a specific polymerization temperature range.[1][4] For AMVN (often sold under trade names like V-65), this temperature is significantly lower than that of AIBN, enabling efficient initiation at milder conditions.

| Property | Value | Reference |

| Chemical Name | 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) | N/A |

| CAS Number | 42943-89-5 | N/A |

| Molecular Weight | 280.38 g/mol | N/A |

| Appearance | White crystalline powder | [3] |

| 10-hour Half-Life Temp. | ~51°C | [1][4] |

| Solubility | Soluble in organic solvents (e.g., toluene, acetone, THF) | [3] |

| Primary Advantage | Enables polymerization at lower temperatures (40-70°C) | N/A |

Mechanism of AMVN-Initiated Polymerization

The process follows the classical mechanism of free-radical vinyl polymerization, which consists of three fundamental steps: initiation, propagation, and termination.[2]

-

Initiation: The process begins with the thermal decomposition of the AMVN molecule into two free radicals and nitrogen gas. This is the rate-limiting step.[2] Each radical then adds to a monomer molecule, creating a new, larger radical and initiating a polymer chain.

-

Propagation: The newly formed monomer radical rapidly adds to subsequent monomer molecules, extending the polymer chain. This step occurs thousands of times to form a long polymer chain.

-